N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide is a complex organic compound with the molecular formula C21H24N4O4S This compound is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenyl)piperazine, which is then reacted with carbonothioyl chloride to form the intermediate compound. This intermediate is subsequently coupled with 4-propoxybenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
Scientific Research Applications
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperazin-1-yl)methanone
- 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
- N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-(propan-2-yl)benzamide
Uniqueness
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor, for example, is not commonly observed in similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-15-29-19-9-3-16(4-10-19)20(26)22-21(30)24-13-11-23(12-14-24)17-5-7-18(8-6-17)25(27)28/h3-10H,2,11-15H2,1H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUQXQPAEXLTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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